molecular formula C26H26N2O4S B11485144 11-(2-furyl)-3,3-dimethyl-10-[(4-methylphenyl)sulfonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-furyl)-3,3-dimethyl-10-[(4-methylphenyl)sulfonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11485144
M. Wt: 462.6 g/mol
InChI Key: JKNDWBPGWNIOEI-UHFFFAOYSA-N
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Description

11-(2-furyl)-3,3-dimethyl-10-[(4-methylphenyl)sulfonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives. This compound is characterized by its unique structure, which includes a furan ring, a sulfonyl group, and a dibenzo[b,e][1,4]diazepin-1-one core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-furyl)-3,3-dimethyl-10-[(4-methylphenyl)sulfonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process. One of the methods involves the use of microwave-assisted synthesis, which has been shown to be efficient in producing high yields of the desired compound. The reaction is typically catalyzed by silica-supported fluoroboric acid . The process involves the condensation of appropriate starting materials under controlled microwave irradiation, leading to the formation of the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of microwave-assisted synthesis and the use of efficient catalysts can be scaled up for industrial applications. The use of continuous flow reactors and advanced catalytic systems can enhance the production efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

11-(2-furyl)-3,3-dimethyl-10-[(4-methylphenyl)sulfonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the sulfonyl group.

    Reduction: Reduction reactions can occur at the carbonyl group of the dibenzo[b,e][1,4]diazepin-1-one core.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the carbonyl group can yield the corresponding alcohol.

Scientific Research Applications

11-(2-furyl)-3,3-dimethyl-10-[(4-methylphenyl)sulfonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(2-furyl)-3,3-dimethyl-10-[(4-methylphenyl)sulfonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to the benzodiazepine binding site on GABA_A receptors, which modulates the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system . This interaction leads to anxiolytic effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    11-substituted-3,3-dimethyl-2,3,4,5,10,11-hexahydrodibenzo[b,e][1,4]diazepin-1-one derivatives: These compounds share a similar core structure but differ in the substituents attached to the dibenzo[b,e][1,4]diazepin-1-one ring.

    Benzodiazepine derivatives: Compounds like diazepam and lorazepam have similar anxiolytic properties but differ in their chemical structure and pharmacokinetics.

Uniqueness

11-(2-furyl)-3,3-dimethyl-10-[(4-methylphenyl)sulfonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of a furan ring, a sulfonyl group, and a dibenzo[b,e][1,4]diazepin-1-one core

Properties

Molecular Formula

C26H26N2O4S

Molecular Weight

462.6 g/mol

IUPAC Name

6-(furan-2-yl)-9,9-dimethyl-5-(4-methylphenyl)sulfonyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H26N2O4S/c1-17-10-12-18(13-11-17)33(30,31)28-21-8-5-4-7-19(21)27-20-15-26(2,3)16-22(29)24(20)25(28)23-9-6-14-32-23/h4-14,25,27H,15-16H2,1-3H3

InChI Key

JKNDWBPGWNIOEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C42)C5=CC=CO5

Origin of Product

United States

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